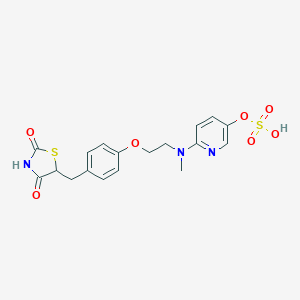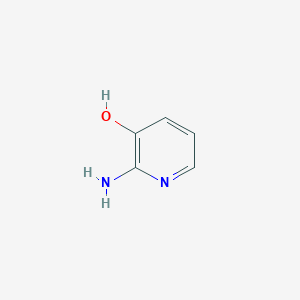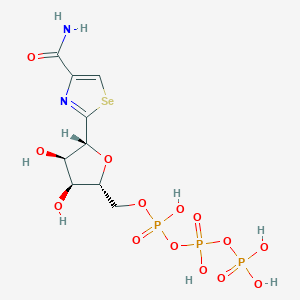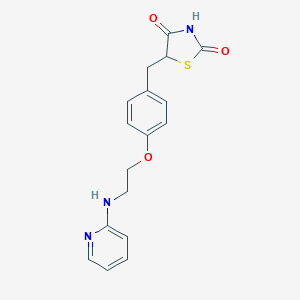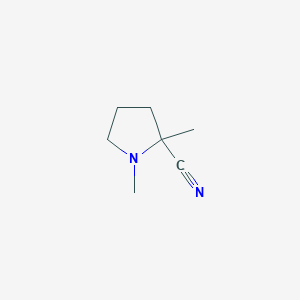
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a fluorescent probe for detecting DNA damage and has been shown to have promising results in various biochemical and physiological assays.
Wirkmechanismus
The mechanism of action of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, involves the selective binding of the compound to damaged DNA. The compound contains a nitro group that can be reduced to a hydroxylamine group in the presence of a reducing agent. This reduction reaction occurs selectively at sites of DNA damage, resulting in the formation of a covalent bond between the compound and the damaged DNA. The covalent bond between the compound and the damaged DNA results in the emission of fluorescence, allowing for the detection of DNA damage.
Biochemische Und Physiologische Effekte
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound has been shown to be non-toxic and non-carcinogenic, making it a safe tool for studying DNA damage and repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is its selectivity for damaged DNA. This compound can selectively bind to damaged DNA, allowing for the detection of DNA damage with high sensitivity and specificity. Additionally, this compound is easy to use and can be incorporated into various assays and experiments.
One of the limitations of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is its limited applications in vivo. This compound has mainly been used in vitro, and its efficacy in vivo has not been extensively studied. Additionally, this compound may not be suitable for studying certain types of DNA damage, and alternative probes may be needed for these types of studies.
Zukünftige Richtungen
There are several future directions for the use of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- in scientific research. One potential direction is the development of new assays and experiments that incorporate this compound. Additionally, this compound may be used in combination with other probes and techniques to study DNA damage and repair mechanisms. Furthermore, the efficacy of this compound in vivo should be further studied, and alternative probes should be developed for studying certain types of DNA damage. Overall, Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- has great potential for advancing our understanding of DNA damage and repair mechanisms and may have future applications in various fields of scientific research.
Synthesemethoden
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, can be synthesized through a multi-step process involving the reaction of 6-nitro-1H-benzimidazole with formaldehyde and then with benzamide. The final product is obtained through purification and crystallization steps. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, has been widely used in scientific research as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms. Additionally, this compound has been used as a fluorescent probe for detecting protein-protein interactions and protein-DNA interactions.
Eigenschaften
CAS-Nummer |
103706-79-2 |
|---|---|
Produktname |
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- |
Molekularformel |
C15H12N4O3 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(11-4-2-1-3-5-11)17-10-18-9-16-13-7-6-12(19(21)22)8-14(13)18/h1-9H,10H2,(H,17,20) |
InChI-Schlüssel |
GGNSDCJNCSNCFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
103706-79-2 |
Synonyme |
N-((6-Nitro-1H-benzimidazol-1-yl)methyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



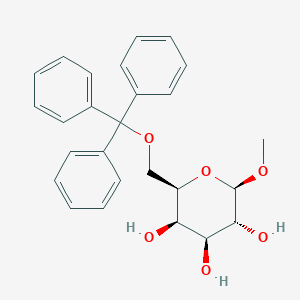
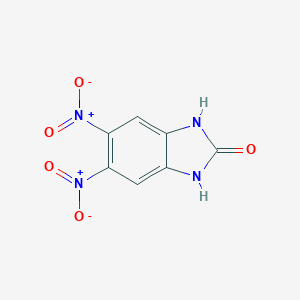
![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)
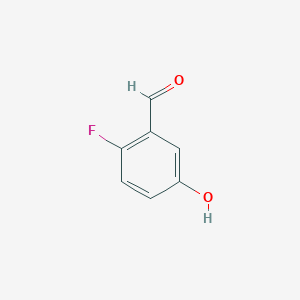
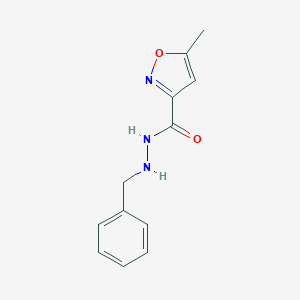
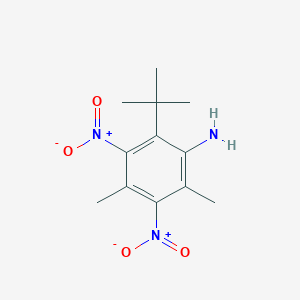
![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
